molecular formula C5H12ClNO2 B190250 Morpholin-2-ylmethanol hydrochloride CAS No. 144053-98-5

Morpholin-2-ylmethanol hydrochloride

Cat. No. B190250
M. Wt: 153.61 g/mol
InChI Key: NBGXGDBTUJNTKJ-UHFFFAOYSA-N
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Description

Morpholin-2-ylmethanol hydrochloride, also known as (S)-morpholin-2-ylmethanol hydrochloride, is a chemical compound with the empirical formula C5H12ClNO2 . It has a molecular weight of 153.61 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of Morpholin-2-ylmethanol hydrochloride can be represented by the SMILES string Cl.OC[C@@H]1CNCCO1 . This indicates that the molecule contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom .


Physical And Chemical Properties Analysis

Morpholin-2-ylmethanol hydrochloride is a solid at room temperature . Its molecular weight is 153.61 , and its empirical formula is C5H12ClNO2 .

Scientific Research Applications

Gene Function Inhibition and Model Organism Studies

Morpholin-2-ylmethanol hydrochloride, as part of morpholino oligomers, has been investigated for its ability to inhibit gene function across various model organisms, including sea urchin, ascidian, zebrafish, frog, chick, and mouse. This approach offers a relatively straightforward method to study gene function, demonstrating the compound's utility in developmental biology and genetic research (Heasman, 2002).

Synthetic Approaches and Pharmacological Applications

Research on piperazine and morpholine analogues, including Morpholin-2-ylmethanol hydrochloride, highlights their broad spectrum of pharmaceutical applications. New synthetic methods for these derivatives reveal their significant pharmacophoric activities, underscoring their importance in medicinal chemistry (Al-Ghorbani Mohammed et al., 2015).

Pharmacological Profile of Morpholine Derivatives

Morpholine derivatives exhibit a wide range of pharmacological activities, with Morpholin-2-ylmethanol hydrochloride potentially playing a role in this chemical class's biological effects. The exploration of morpholine moieties in drug design indicates their relevance in developing new therapeutic agents with diverse pharmacological profiles (M. Asif & M. Imran, 2019).

Antioxidant Activity Assessment Methods

While not directly related to Morpholin-2-ylmethanol hydrochloride, understanding analytical methods for determining antioxidant activity is crucial in evaluating the compound's potential antioxidant properties. Such methods include ORAC, HORAC, TRAP, and TOSC tests, which could be applied to assess the antioxidant capacity of Morpholin-2-ylmethanol hydrochloride and its derivatives (Munteanu & Apetrei, 2021).

Biomedical Applications of Phosphorus-containing Polymers

The inclusion of phosphorus-containing materials, such as Morpholin-2-ylmethanol hydrochloride, in biomedical applications, offers promising prospects due to their biocompatibility, hemocompatibility, and resistance to protein adsorption. These properties make them suitable for use in dentistry, regenerative medicine, and drug delivery systems (S. Monge et al., 2011).

Safety And Hazards

Morpholin-2-ylmethanol hydrochloride is intended for research and development use only and is not recommended for medicinal, household, or other uses . The safety data sheet for a related compound, (S)-morpholin-2-ylmethanol, suggests that if inhaled or ingested, medical attention should be sought immediately . It also recommends avoiding dust formation and contact with skin and eyes .

properties

IUPAC Name

morpholin-2-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-4-5-3-6-1-2-8-5;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGXGDBTUJNTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599816
Record name (Morpholin-2-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholin-2-ylmethanol hydrochloride

CAS RN

144053-98-5, 1436436-17-7
Record name 2-Morpholinemethanol, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144053-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Morpholin-2-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-morpholin-2-ylmethanol hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

N-Benzyl-2-hydroxymethylmorpholine prepared in the same manner as described in Synthetic Communication, Vol. 10 (1), pages 59-73, 1980 (1.3 g) is subjected to hydrogenolysis in hydrogen chloride-containing ethanol in the same manner as described in Reference Example 15 to give 2-hydroxymethylmorpholine hydrochloride (1.3 g).
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Synthesis routes and methods II

Procedure details

N-Benzyl-2-hydroxymethylmorpholine prepared in the same manner as described in Synthetic Communication, Vol. 10 (1), pages 59-73, 1980 (1.3 g) is subjected to hydrogenolysis in hydrogen chloride-containing ethanol in the same manner as described in Reference Example 15 to give 2-hydroxymethylmorpholine hydrochloride (1.3 g).
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Synthesis routes and methods III

Procedure details

In an autoclave under an argon atmosphere at ambient temperature (20° C.), 215 ml of methanol, 1.7 g of palladium hydroxide (12135-22-7), 12.4 g of (4-benzylmorpholin-2-yl)methanol and 15 ml of 4M HCl are successively placed in dioxane. After the autoclave has been closed, the reaction medium is placed under 6 bar of hydrogen at 25° C. for 24 h. The reaction medium is filtered through Clarcel, rinsed several times with methanol; the filtrate is concentrated under reduced pressure. Morpholin-2-ylmethanol hydrochloride (9.65 g) is isolated in the form of a yellow oil.
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